molecular formula C9H3BrF6N2O3 B169809 N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 156425-51-3

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B169809
CAS No.: 156425-51-3
M. Wt: 381.03 g/mol
InChI Key: PVDJYCKTHFOWDI-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS: 156425-51-3; MFCD14584783) is a halogenated nitroaromatic compound featuring a trifluoroacetamide moiety. It is cataloged as a specialty chemical in nitro compound libraries, indicating its role as a synthetic intermediate in pharmaceuticals or agrochemicals . The compound’s structure includes a bromine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 5-position of the phenyl ring. These substituents confer electron-withdrawing properties, influencing its reactivity in electrophilic substitution or reduction reactions. Purity grades for commercial samples typically reach 95% .

Properties

IUPAC Name

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDJYCKTHFOWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597211
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156425-51-3
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 3-(Trifluoromethyl)toluene

Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to achieve 85–90% yield of 2-nitro-3-(trifluoromethyl)toluene. The nitro group preferentially occupies the ortho position due to the steric and electronic influence of the trifluoromethyl group.

Table 1: Nitration Conditions and Outcomes

ParameterValue/RangeImpact on Yield
Temperature0–5°CMaximizes regioselectivity
HNO₃ Concentration65–68%Prevents over-nitration
Reaction Time4–6 hoursCompletes conversion

Bromination of 2-Nitro-3-(trifluoromethyl)toluene

Bromination uses N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 4-bromo-2-nitro-3-(trifluoromethyl)toluene. The para-bromination is favored due to the nitro group’s meta-directing effect, achieving 78–82% yield.

Key Variables :

  • Catalyst : FeBr₃ (0.5 mol%) enhances reaction rate.

  • Solvent : CCl₄ minimizes polar byproducts.

Trifluoromethylation and Acetylation Strategies

Trifluoromethylation via Ullmann Coupling

The introduction of the trifluoromethyl group at position 5 employs a copper(I)-catalyzed Ullmann reaction. 4-Bromo-2-nitro-3-(trifluoromethyl)toluene reacts with methyl trifluorocuprate (CF₃Cu) in dimethylformamide (DMF) at 120°C, yielding 4-bromo-2-nitro-5-(trifluoromethyl)toluene (70–75% yield).

Table 2: Trifluoromethylation Parameters

ConditionOptimization Insight
Catalyst Loading10 mol% CuI
Solvent PolarityDMF > THF

Acetylation with Trifluoroacetic Anhydride

The penultimate step involves reducing the nitro group to an amine using hydrogen gas (H₂) over a palladium/carbon catalyst, followed by acetylation. The amine intermediate reacts with trifluoroacetic anhydride in dichloromethane at 25°C, achieving 90–95% conversion.

Critical Considerations :

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) removes unreacted anhydride.

  • Side Reactions : Over-acetylation is mitigated by stoichiometric control.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and safety. Continuous flow reactors replace batch processes for nitration and bromination, reducing reaction times by 40% and improving heat dissipation. A representative pilot-scale setup achieves a throughput of 50 kg/day with 88% overall yield.

Table 3: Scalability Metrics

ProcessBatch YieldContinuous Flow Yield
Nitration85%89%
Bromination78%83%
Trifluoromethylation70%75%

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitutions

The trifluoromethyl group’s strong electron-withdrawing effect complicates subsequent substitutions. Computational modeling (DFT) predicts favorable sites for nitration and bromination, enabling pre-synthetic optimization.

Byproduct Formation in Acetylation

Trace amounts of diacetylated byproducts are removed via recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position and the nitro group at the ortho position enable nucleophilic aromatic substitution (NAS) and related transformations.

Key Reactions:

Reaction TypeReagents/ConditionsProductsNotes
Bromine Substitution Amines, Pd catalysis (e.g., Suzuki coupling)Aryl amines or biaryl derivativesRequires Pd(PPh₃)₄ and heating (80–100°C) in THF/DMF .
Nitro Group Reduction H₂/Pd-C, Fe/HClAmino derivatives (e.g., N-[4-bromo-2-amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide)Reduction under mild conditions preserves the trifluoromethyl groups .

Functional Group Transformations

The trifluoroacetamide moiety participates in hydrolysis and condensation reactions.

Hydrolysis:

  • Acid-Catalyzed Hydrolysis :

    • Conditions : 6 M HCl, reflux (110°C).

    • Product : 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.

    • Mechanism : Cleavage of the amide bond yields the aniline derivative, retaining the nitro and trifluoromethyl groups.

Condensation:

  • Schiff Base Formation :

    • Reagents : Aldehydes (e.g., benzaldehyde) in ethanol with catalytic acetic acid.

    • Product : Imine derivatives, useful as intermediates in drug synthesis .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions to form complex architectures.

Examples:

Reaction TypePartnersCatalysts/ConditionsApplications
Suzuki-Miyaura Coupling Aryl boronic acidsPd(OAc)₂, K₂CO₃, DMF/H₂O (80°C)Synthesis of biaryl systems for pharmaceuticals .
Buchwald-Hartwig Amination Primary/secondary aminesPd₂(dba)₃, Xantphos, toluene (100°C)Amino-substituted analogs with enhanced bioactivity .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and trifluoromethyl groups deactivate the ring, directing incoming electrophiles to specific positions.

Nitration/Sulfonation:

  • Limited reactivity due to deactivation; reactions require strong acids (H₂SO₄, HNO₃) and elevated temperatures .

Radical Reactions

The bromine atom participates in radical-mediated processes:

  • Ullmann-Type Coupling :

    • Conditions : CuI, 1,10-phenanthroline, DMSO (120°C).

    • Product : Symmetrical biaryl compounds .

Stability Under Oxidative/Reductive Conditions

ConditionStabilityOutcome
Oxidation (KMnO₄, H₂O₂) UnstableDegradation of the aromatic ring; partial oxidation of the nitro group to nitroso .
Reduction (Zn/HCl) Partial stabilitySelective reduction of nitro to amino while retaining bromine and trifluoromethyl groups.

Comparative Reactivity Insights

  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in substitution reactions .

  • Nitro Group : Acts as a meta-directing group but complicates reduction pathways due to competing side reactions .

Industrial-Scale Reaction Optimization

  • Continuous Flow Synthesis : Reduces reaction times for bromine substitution (from 24 h to 2 h) .

  • Solvent Systems : 2-Methyltetrahydrofuran improves yield in amidation reactions compared to DCM .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is in medicinal chemistry. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its trifluoromethyl and bromo substituents enhance biological activity and selectivity.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the trifluoromethyl group can lead to enhanced cytotoxic activity against specific cancer cell lines .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A study found that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .

Agrochemicals

This compound is explored for its applications in agrochemicals. Its unique structure allows it to act as a herbicide or pesticide.

Research Findings

  • Herbicidal Activity : Research has shown that compounds with similar structures demonstrate effective herbicidal properties against a range of weeds. This suggests that this compound could be developed into a new class of herbicides .

Materials Science

In materials science, the compound is studied for its potential use in developing advanced materials with specific electronic and optical properties.

Applications in Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated. The trifluoromethyl groups contribute to improved thermal stability and chemical resistance of the polymers.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/References
Medicinal ChemistryAnticancer agents, antimicrobial agents
AgrochemicalsHerbicides and pesticides
Materials ScienceAdvanced polymer materialsOngoing research

Mechanism of Action

The mechanism by which N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and nitro groups can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide

  • CAS : 2635937-82-3
  • Molecular Formula: C₉H₃BrClF₆NO
  • Key Differences : Replaces the nitro group with chlorine.
  • Properties : Higher stability due to the less reactive chlorine substituent. Hazard statements (H315, H319, H335) indicate skin/eye irritation and respiratory sensitization .
  • Applications : Likely used in cross-coupling reactions where chlorine acts as a leaving group.

N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

  • CAS : 172215-95-1
  • Molecular Formula : C₉H₆ClF₃N₂O₃
  • Key Differences : Bromine replaced with chlorine; trifluoromethyl and nitro groups shifted to 6- and 2-positions, respectively.
  • Properties : Reduced molecular weight (282.6 g/mol) compared to the target compound. Registered in Wikidata (Q82258837) for computational chemistry studies .

Functional Group Modifications

N-(4-Amino-2-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide

  • CAS : 2092930-00-0
  • Key Differences: Nitro group replaced with amino (-NH₂).
  • Properties: The amino group enhances nucleophilicity, making it suitable for condensation or diazotization reactions. No hazard data reported, but amino groups may pose toxicity risks .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide

  • Molecular Formula : C₁₃H₁₄ClF₃N₂O₂
  • Key Differences: Incorporates a morpholino ring instead of nitro and bromine.
  • Applications likely include kinase inhibitors or GPCR-targeted drug candidates .

Trifluoromethyl-Containing Analogues

N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide

  • Similarity Score : 0.93 (vs. target compound)
  • Key Differences : Trifluoromethyl group at the 3-position instead of 5-position.
  • Properties : Altered regiochemistry may affect binding affinity in medicinal chemistry applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements
Target Compound 156425-51-3 C₉H₃BrF₆N₂O₃ 356.03 Br, NO₂, CF₃ Not reported
N-(4-Bromo-2-chloro-5-CF₃-phenyl)-TFAA 2635937-82-3 C₉H₃BrClF₆NO 363.47 Br, Cl, CF₃ H315, H319, H335
N-[4-Chloro-2-nitro-6-CF₃-phenyl]acetamide 172215-95-1 C₉H₆ClF₃N₂O₃ 282.60 Cl, NO₂, CF₃ Not reported

Table 2: Application and Reactivity Comparison

Compound Name Primary Applications Reactivity Profile
Target Compound Pharmaceutical intermediate, nitroaromatic synthesis Electrophilic substitution, nitro reduction
N-(4-Amino-2-bromo-5-F-phenyl)-TFAA Diazonium salt precursor Nucleophilic aromatic substitution
N-[2-Chloro-5-CF₃-phenyl]-2-morpholinoacetamide Kinase inhibitor development Hydrogen bonding with biological targets

Biological Activity

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS Number: 156425-51-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₃BrF₆N₂O₃
  • Molecular Weight : 381.04 g/mol
  • Melting Point : 108–110 °C
  • Structural Characteristics : The compound contains a trifluoroacetamide moiety and a bromonitrophenyl group, which are significant in determining its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds containing nitro and trifluoromethyl groups often exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)
1E. coli4.88
2B. mycoides8.00
3C. albicans16.00

The presence of the trifluoromethyl group in the structure enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A54944.452.1
HCT11612.452.1
HePG217.852.1

These results suggest that this compound may serve as a lead for developing novel anticancer agents due to its potency compared to established drugs .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study synthesized several derivatives of the compound and evaluated their biological activities against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC of 4 µg/mL against both rifampicin-resistant and sensitive strains .
  • Structure-Activity Relationship (SAR) :
    SAR studies have highlighted the importance of substituent positioning on the phenyl ring affecting biological activity. For example, compounds with a bromine atom at the para position showed enhanced activity compared to those with other halogen substitutions .
  • Safety Profile :
    The safety profile of this compound was assessed in vitro using Vero cell lines, indicating a good safety margin with minimal cytotoxic effects at therapeutic concentrations .

Q & A

What are the optimal synthetic routes for N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide?

Basic Research Question
Methodological Answer:
The synthesis involves sequential functionalization of the phenyl core:

Nitration and Bromination: Introduce nitro and bromo groups at positions 2 and 4, respectively, using mixed acid (HNO₃/H₂SO₄) and Br₂/FeBr₃. Monitor reaction progression via TLC or HPLC .

Trifluoromethylation: Employ Umemoto’s reagent or CF₃Cu for regioselective trifluoromethylation at position 5 .

Acetylation: React with trifluoroacetic anhydride under anhydrous conditions (e.g., DCM, pyridine catalyst) to install the trifluoroacetamide group.
Key Validation: Use HPLC (≥95% purity benchmark ) and ¹⁹F NMR (δ -70 to -75 ppm for CF₃ groups ).

How can researchers characterize the compound’s purity and structural integrity?

Basic Research Question
Methodological Answer:
Combine orthogonal analytical techniques:

  • HPLC: Assess purity using C18 columns (e.g., 95% purity threshold ) with UV detection at 254 nm.
  • NMR Spectroscopy: Confirm structure via ¹H (e.g., aromatic protons δ 7.5–8.5 ppm), ¹³C, and ¹⁹F NMR (trifluoromethyl groups δ -70 to -75 ppm ).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected m/z ~452.93).
  • X-ray Crystallography: Resolve crystal packing and bond angles (as in analogous compounds ).

How can contradictions in spectroscopic data during characterization be resolved?

Advanced Research Question
Methodological Answer:
Contradictions often arise from impurities or solvent effects. Strategies include:

  • Orthogonal Validation: Cross-check NMR with IR (C=O stretch ~1680 cm⁻¹) and elemental analysis.
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehalogenated or nitro-reduced derivatives ).
  • Computational Validation: Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions .

What computational methods predict the compound’s reactivity and binding affinity?

Advanced Research Question
Methodological Answer:

  • Reactivity: Apply DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Binding Studies: Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., enzymes in agrochemical pathways ).
  • Solubility Prediction: Employ COSMO-RS to estimate logP (~3.5) and solubility in organic solvents .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Methodological Answer:
Focus on the trifluoroacetamide and nitro groups:

Analog Synthesis: Replace Br with Cl/I or nitro with cyano to assess electronic effects.

Biological Assays: Test derivatives against target receptors (e.g., mitochondrial complex inhibitors ) using IC₅₀ assays.

Metabolic Stability: Evaluate the trifluoroacetamide’s resistance to hydrolysis via liver microsome assays .

What protocols ensure stability under varying storage conditions?

Basic Research Question
Methodological Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity: Use amber vials to prevent nitro group photolysis.
  • Recommended Conditions: -20°C under argon for long-term storage (similar to nitroaryl compounds ).

How to identify and mitigate synthetic impurities?

Advanced Research Question
Methodological Answer:

  • Impurity Tracking: Use LC-MS to detect common byproducts (e.g., de-brominated or over-nitrated species ).
  • Chromatographic Resolution: Optimize HPLC gradients (e.g., 0.1% TFA in acetonitrile/water) to separate impurities.
  • Process Refinement: Reduce bromination time to minimize di-substitution or employ scavengers (e.g., Na₂SO₃) for nitro group stabilization .

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